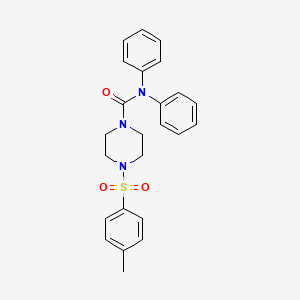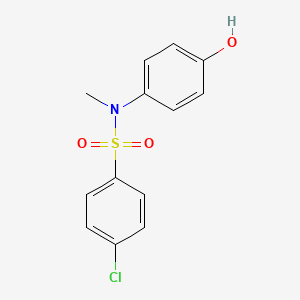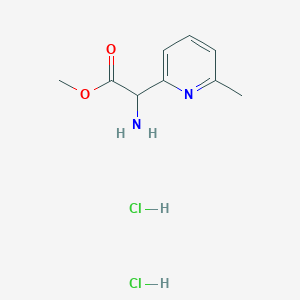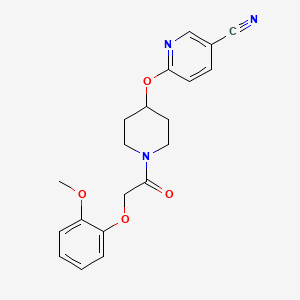
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-tosylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
A number of new benzofuran derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using spectroscopic techniques such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran derivatives involve the reaction of 7-amino-4-methylcoumarin with a number of organic halides .科学的研究の応用
Photodynamic Therapy for Cancer Treatment
A study on the synthesis and characterization of new zinc phthalocyanine compounds demonstrated their remarkable potential in photodynamic therapy for cancer treatment. These compounds, characterized by high singlet oxygen quantum yield and good fluorescence properties, are beneficial for Type II mechanisms in photodynamic therapy, showing significant promise in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research into Schiff bases derived from 2,4-disubstituted thiazoles and their metal complexes has revealed antimicrobial activities against various microorganisms, including yeasts and bacteria. Such compounds, through their unique structural properties, offer pathways for developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).
Synthesis of Novel Insecticides
Compounds synthesized from 2-(2-methylallyloxy)phenol have shown preliminary bioassays indicating insecticidal activity against Aphis fabae, suggesting their potential application in developing new insecticides (Luo Xian, 2011).
Antiproliferative and DNA Protective Activities
A series of Schiff bases derived from 1,3,4-thiadiazole compounds displayed antiproliferative activity against cancer cell lines and high DNA protective ability against oxidative mixtures. These findings underscore the therapeutic potential of these compounds in oncology and their role in protective strategies against DNA damage (Gür et al., 2020).
Structural Modifications for Anticancer Agents
The development of 4-substituted methoxybenzoyl-aryl-thiazole compounds as novel anticancer agents through structural modifications of a lead compound shows improved antiproliferative activity. These modifications enhance the therapeutic potential against melanoma and prostate cancer cells, indicating a significant step forward in cancer treatment (Lu et al., 2009).
将来の方向性
Benzofuran and its derivatives are found to be suitable structures with a wide range of biological and pharmacological applications, thus, considerable attention has been focused on the discovery of new drugs in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
特性
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-15-8-10-17(11-9-15)32(27,28)12-4-7-21(26)25-23-24-18(14-31-23)20-13-16-5-3-6-19(29-2)22(16)30-20/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGWBLACCCKBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2724272.png)
![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724274.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2724283.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2724284.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2724288.png)





![1-(3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2724295.png)
